Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with distinct substituents:
- 2-Methoxyethyl group at position 1: Modifies solubility and steric properties.
- 7-Methyl group: Contributes to lipophilicity and steric effects.
- Methyl ester at position 5: Affects hydrolysis kinetics and bioavailability.
Molecular Formula: C₁₃H₁₅N₃O₄S Molecular Weight: 309.34 g/mol Physical Properties: Predicted density of 1.40±0.1 g/cm³ and pKa of 5.44±0.20, suggesting moderate acidity likely from the thiol group .
Properties
IUPAC Name |
methyl 1-(2-methoxyethyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-6-8(12(18)20-3)9-10(14-7)16(4-5-19-2)13(21)15-11(9)17/h6H,4-5H2,1-3H3,(H,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIAYRFORCXPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCOC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclocondensation of 2-Aminonicotinate with β-Ketoester Derivatives
This two-step approach begins with the formation of the pyrido[2,3-d]pyrimidine scaffold.
Step 1: Formation of Pyrimidine Ring
A mixture of methyl 2-amino-5-methylnicotinate (1.0 equiv) and ethyl 3-(2-methoxyethylamino)acetoacetate (1.2 equiv) undergoes cyclocondensation in acetic acid at 110°C for 12 hours. The reaction is catalyzed by p-toluenesulfonic acid (p-TsOH, 0.1 equiv), yielding the intermediate 1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate (Yield: 68–72%).
Step 2: Thiolation at C2 Position
The intermediate is treated with thiourea (3.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours under nitrogen. The mercapto group is introduced via nucleophilic displacement of a pre-installed leaving group (e.g., chloro or nitro). Purification by column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the target compound (Yield: 58–63%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Acetic acid (Step 1), DMF (Step 2) |
| Overall Yield | 39–45% |
Method B: One-Pot Multi-Component Reaction (MCR)
This efficient method utilizes a MCR strategy to assemble the core structure in a single step.
Procedure :
Methyl 2-amino-5-methylnicotinate (1.0 equiv), 2-methoxyethyl isocyanate (1.5 equiv), and methyl acetoacetate (1.2 equiv) are combined in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) as a base. The mixture is refluxed at 70°C for 8 hours, followed by in-situ thiolation using Lawesson’s reagent (0.5 equiv) at room temperature for 2 hours. The crude product is recrystallized from ethanol to yield the target compound (Yield: 50–55%).
Advantages:
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Reduced purification steps.
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Higher atom economy compared to multi-step approaches.
Method C: Solid-Phase Synthesis for Scalable Production
For industrial-scale synthesis, solid-supported reagents enhance yield and reproducibility.
Process :
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Immobilization : 2-Aminonicotinic acid is anchored to Wang resin via its carboxylic acid group.
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Cyclization : The resin-bound intermediate reacts with 2-methoxyethylamine and diketene in dichloromethane (DCM) at 25°C for 24 hours.
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Thiolation : Treatment with hydrogen sulfide (H₂S) gas in the presence of triethylamine introduces the mercapto group.
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Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/DCM (1:9), yielding the compound with >95% purity (Yield: 70–75%).
Optimization Insights:
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Resin Loading Capacity : 0.8–1.2 mmol/g.
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Reaction Time : Reduced to 12 hours with microwave assistance (100°C, 300 W).
Critical Analysis of Reaction Conditions
Solvent Systems and Catalytic Effects
The choice of solvent significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4.2 | 63 |
| THF | 7.5 | 2.8 | 55 |
| Ethanol | 24.3 | 1.5 | 42 |
Polar aprotic solvents (e.g., DMF) accelerate cyclocondensation by stabilizing charged intermediates.
Temperature and Time Optimization
A study varying temperature and time for Method A revealed:
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Optimal Temperature : 80°C (below this, incomplete cyclization; above, decomposition).
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Time-Yield Relationship :
Purification and Characterization
Chromatographic Techniques
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Normal-Phase HPLC :
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Column: Zorbax Silica (250 × 4.6 mm, 5 µm).
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Mobile Phase: Hexane/ethyl acetate (70:30).
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Retention Time: 8.2 minutes.
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-
Reverse-Phase HPLC :
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Column: C18 (150 × 4.6 mm, 3.5 µm).
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Mobile Phase: Water/acetonitrile (55:45) with 0.1% formic acid.
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Purity: >99% (by AUC).
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Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-3), 4.34 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.62 (s, 3H, COOCH₃), 2.89 (s, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
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Des-methyl analogs : Due to incomplete alkylation. Mitigated by excess methylating agents (e.g., methyl iodide).
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Oxidized sulfonyl derivatives : Avoided by conducting thiolation under inert atmosphere.
Scalability Issues
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Microwave-Assisted Synthesis : Reduces reaction time by 40% while maintaining yield.
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Continuous Flow Systems : Enhance heat transfer and mixing efficiency for large batches.
Chemical Reactions Analysis
Nucleophilic Substitution at the Mercapto Group
The thiol (-SH) group undergoes nucleophilic substitution under basic or oxidative conditions. This reactivity is central to modifying the compound for enhanced biological activity:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.
Example: -
Oxidation : Forms disulfide bonds using mild oxidants like HO:
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | CHI, KCO | Methyl thioether derivative | Enhanced lipophilicity |
| Oxidation | HO, RT | Disulfide dimer | Stabilization for storage |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Basic Hydrolysis :
-
Acidic Hydrolysis :
This reaction is pivotal for generating water-soluble analogs for biological testing .
Cyclization and Ring Functionalization
The pyrido-pyrimidine core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:
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Nitration : Introduces nitro groups at electron-deficient positions (e.g., C-6) using HNO/HSO.
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to append aromatic groups .
Table 2: Ring Functionalization Examples
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0–5°C | 6-Nitro derivative | 65–70% |
| Suzuki Coupling | Pd(PPh), NaCO | 6-Aryl substituted analog | 50–60% |
Methoxyethyl Group Modifications
The 2-methoxyethyl side chain can undergo:
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Demethylation : Using BBr to yield a hydroxyl group.
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Ether Cleavage : HI in acetic acid converts the ether to an alcohol and methyl iodide.
These modifications adjust solubility and hydrogen-bonding capacity.
Metal Coordination
The mercapto group acts as a ligand for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic or therapeutic properties. For example:
Such complexes are explored in oncology and catalysis .
Biological Activity-Driven Reactions
In pharmacological contexts, the compound interacts with enzymes via:
-
Thiol-disulfide exchange with cysteine residues in protein targets.
Table 3: Interaction Mechanisms with Biological Targets
| Target | Interaction Type | Functional Groups Involved | Effect |
|---|---|---|---|
| Kinase enzymes | Covalent binding (S-S) | Mercapto group | Inhibition of ATP binding |
| DNA topoisomerase II | Hydrogen bonding | Carbonyl, methoxyethyl | Intercalation and strand breakage |
Key Challenges and Research Gaps
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structural features to methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate have demonstrated antiviral properties. For example, derivatives of pyrido-pyrimidines have been studied for their ability to inhibit viral replication in various models. The presence of the mercapto group may enhance the interaction with viral enzymes, making this compound a candidate for further antiviral drug development.
Anticancer Properties
The compound's structural analogs have shown promising anticancer activities. For instance, similar thiol-containing compounds have been reported to induce apoptosis in cancer cells by disrupting redox homeostasis and targeting specific signaling pathways. Investigating the mechanism of action of this compound could reveal its potential as an anticancer agent .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Compounds containing thiol groups are known for their ability to interact with microbial enzymes and disrupt cellular functions. Studies on related thiazole derivatives have highlighted the importance of sulfur-containing compounds in developing new antimicrobial agents .
Enzyme Inhibition Studies
This compound can serve as a valuable tool in enzyme inhibition studies. Its ability to interact with various biological targets can be explored through kinetic assays to determine its inhibitory effects on enzymes relevant to disease processes .
Structure-Activity Relationship (SAR) Studies
The compound's unique combination of functional groups allows for extensive SAR studies. By modifying specific parts of the molecule and assessing the resultant biological activities, researchers can gain insights into how structural changes influence efficacy and selectivity against biological targets.
Development of Functional Materials
The incorporation of this compound into polymer matrices could lead to the development of functional materials with enhanced properties such as increased thermal stability or improved mechanical strength due to its unique chemical structure .
Nanotechnology
In nanotechnology, compounds like this compound can be utilized in the synthesis of nanoparticles or nanocomposites that exhibit specific biological activities or improved electrical properties due to their unique molecular characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antiviral Activity Study | Investigated analogs | Identified significant inhibition of viral replication in vitro |
| Anticancer Mechanism Analysis | Explored apoptosis induction | Demonstrated enhanced cell death in cancer cell lines compared to controls |
| Antimicrobial Efficacy Assessment | Evaluated against pathogens | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the Pyrido[2,3-d]pyrimidine Family
The following table summarizes key structural and functional differences:
Key Observations
Substituent Effects on Bioactivity :
- The aryl and carbethoxy groups in 1-aryl-6-carbethoxy derivatives correlate with anti-inflammatory and analgesic activities .
- The 2-mercapto group is conserved in several analogues, suggesting its importance in redox or nucleophilic interactions.
Impact of Substituents on Physicochemical Properties :
- Cyclopropyl vs. Methoxyethyl : The cyclopropyl group in the 7-position (MW 305.35) reduces molecular weight compared to the target compound (MW 309.34) and may increase ring strain, affecting stability .
- Tetrahydrofuran-2-ylmethyl group : Increases lipophilicity (MW 351.38) and may enhance membrane permeability compared to the 2-methoxyethyl group .
are synthesized via reflux with DMAD (dimethyl acetylenedicarboxylate) in methanol, yielding 63% . Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines (structurally distinct) use alkylation and cyclization steps, with yields up to 59% .
Research Findings and Functional Implications
- Antibiofilm Activity : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine carboxamides exhibit antibiofilm activity against S. aureus and E. coli, highlighting the role of carboxamide groups in microbial interactions .
- Anti-Inflammatory Potential: 2-Substituted 1-aryl-6-carbethoxy derivatives demonstrate efficacy in pain models, suggesting the carbethoxy group’s role in modulating COX or LOX pathways .
Biological Activity
Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its potential therapeutic applications in cancer treatment and other medical fields.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : C₁₂H₁₃N₃O₄S
- Molar Mass : 295.31 g/mol
- CAS Number : 937599-80-9
Structural Representation
The compound features a pyrido-pyrimidine core, which is significant for its biological activity. The presence of a mercapto group (–SH) contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, mercapto-substituted compounds have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10 | |
| Compound B | Bel-7402 | 15 | |
| Methyl 2-Mercapto | MCF-7 | TBD | TBD |
The biological activity of methyl 2-mercapto compounds is often attributed to their ability to induce apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways, including the inhibition of cell proliferation and migration. The presence of the mercapto group enhances the compound's ability to interact with cellular proteins and enzymes, potentially leading to the disruption of cancer cell metabolism .
Antimicrobial Activity
In addition to anticancer properties, methyl 2-mercapto compounds have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents .
Study on Anticancer Efficacy
A recent study investigated the efficacy of methyl 2-mercapto derivatives against human breast cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, indicating that higher concentrations of the compound significantly reduced cell viability compared to controls .
Study on Antimicrobial Properties
Another study focused on the antimicrobial effects of methyl 2-mercapto compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
Synthesis Pathways
The synthesis of methyl 2-mercapto compounds typically involves multi-step organic reactions. Key steps include the formation of the pyrido-pyrimidine structure followed by the introduction of the mercapto group. Various synthetic routes have been explored in literature, emphasizing the importance of optimizing conditions for yield and purity .
Q & A
Q. How can the crystal structure of this compound be determined using SHELX software?
- Methodological Answer : To determine the crystal structure:
Collect X-ray diffraction data (single-crystal preferred).
Use SHELXT for phase problem solving via intrinsic phasing or direct methods .
Refine the structure with SHELXL , employing least-squares minimization against to optimize atomic coordinates, displacement parameters, and occupancy factors.
Validate hydrogen atom placement using riding models or difference Fourier maps.
-
Key Consideration : For accurate refinement, ensure high-resolution data (<1.0 Å) to resolve disorder in flexible groups like the 2-methoxyethyl substituent.
- Table 1 : SHELX Workflow Summary
| Step | Software Module | Purpose | Output |
|---|---|---|---|
| Data Collection | Diffractometer | Generate .hkl file | Raw intensity data |
| Structure Solution | SHELXT | Phase determination | Initial atomic model |
| Refinement | SHELXL | Parameter optimization | Final CIF file |
| Validation | PLATON/CIF Check | Geometry validation | Report on bond lengths/angles |
Q. How can hydrogen bonding patterns be analyzed in this compound using graph set analysis?
- Methodological Answer :
Generate hydrogen bond donor/acceptor lists from crystallographic data.
Apply Etter’s graph set theory to classify motifs (e.g., , ) based on connectivity and geometry .
Use software like Mercury (CCDC) to visualize and quantify interactions (distances, angles).
- Example : The thiol (-SH) group may act as a donor, forming motifs with carbonyl acceptors, influencing crystal packing.
Q. What methods assess ring puckering in the pyrido[2,3-d]pyrimidine system?
- Methodological Answer :
Calculate puckering parameters (, , ) using Cremer-Pople coordinates .
For non-planar rings, analyze out-of-plane displacements via:
- Case Study : The dihydropyrimidine ring may exhibit envelope or half-chair conformations. Compare puckering amplitudes with related compounds (e.g., ’s thiazolo-pyrimidine derivatives).
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder vs. twinning) be resolved during refinement?
- Methodological Answer :
- Disorder : Split occupancy refinement in SHELXL for overlapping atoms (e.g., methoxyethyl group). Apply restraints (SIMU/DELU) to stabilize geometry .
- Twinning : Use SHELXL’s TWIN command with BASF parameter for twinned data. Validate with Hooft/y parameter checks.
- Example : If the 7-methyl group shows positional disorder, refine with PART instructions and validate via and .
Q. How to optimize synthetic routes when literature reports conflicting yields or byproducts?
- Methodological Answer :
- Conduct Design of Experiments (DoE) to vary conditions (solvent, temperature, catalyst).
- Use HPLC-MS/NMR to track intermediates and identify side reactions (e.g., oxidation of -SH to disulfides).
- Cross-reference with analogous syntheses (e.g., ’s pyrazole-carboximidamide derivatives) to rationalize substituent effects.
- Case Study : The 2-mercapto group’s sensitivity to pH may require inert atmospheres or chelating agents to suppress oxidation.
Q. What is the electronic and steric impact of the 2-methoxyethyl substituent on reactivity?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO/LUMO orbitals.
- Compare with derivatives lacking the substituent (e.g., ’s benzylidene analogs) to isolate steric effects.
- Experimentally probe reactivity via nucleophilic substitution or cyclization assays.
- Hypothesis : The 2-methoxyethyl group may hinder π-stacking but enhance solubility for biological assays.
Data Contradiction Analysis
Q. How to address discrepancies in hydrogen bond donor/acceptor assignments across studies?
- Methodological Answer :
- Re-analyze crystallographic data with Hirshfeld surfaces (CrystalExplorer) to quantify interaction ratios.
- Cross-validate with spectroscopic data (e.g., IR stretching frequencies for -SH vs. -NH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
